1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone
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Overview
Description
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone is an organic compound that belongs to the class of indene derivatives. This compound features a unique structure with a fluorine atom and an ethyl group attached to the indene ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indene derivative, which involves the reaction of 2-ethylindene with a fluorinating agent to introduce the fluorine atom at the 5-position.
Ketone Formation: The next step involves the introduction of the ethanone group. This is achieved by reacting the fluorinated indene derivative with an appropriate acylating agent under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and the ethanone group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone: Lacks the fluorine atom, which may result in different reactivity and biological activity.
1-(2-Methyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.
1-(2-Ethyl-5-chloro-2,3-dihydro-1H-inden-2-yl)ethanone: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: The presence of the fluorine atom in 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
1-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-3-13(9(2)15)7-10-4-5-12(14)6-11(10)8-13/h4-6H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRSMUWSNHWVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(C1)C=C(C=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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